molecular formula C26H34N2O6 B3404446 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate CAS No. 1216394-16-9

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Cat. No. B3404446
CAS RN: 1216394-16-9
M. Wt: 470.6 g/mol
InChI Key: BKKFFBCZVDNYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate, also known as AMPP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further investigation into the exact mechanism of action of this compound could provide insights into its therapeutic potential.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in scientific research. Its anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination therapies.

Scientific Research Applications

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been investigated for its potential use in treating depression, schizophrenia, and other neurological disorders.

properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.C2H2O4/c1-4-5-21-16-20(3)8-11-24(21)28-18-23(27)17-25-12-14-26(15-13-25)22-9-6-19(2)7-10-22;3-1(4)2(5)6/h4,6-11,16,23,27H,1,5,12-15,17-18H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKFFBCZVDNYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C)CC=C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
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1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
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1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
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1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
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1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
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1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

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